molecular formula C27H44O3 B12340466 Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI)

Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)-(9CI)

Cat. No.: B12340466
M. Wt: 416.6 g/mol
InChI Key: ASHXGLQNAMXKCS-XZRIDVCPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) can be synthesized through the oxidation of cholesterol. The process involves the use of cytochrome P450 enzymes, particularly CYP27A1, which hydroxylates cholesterol at specific positions . The reaction conditions typically include the presence of oxygen and cofactors such as NADPH .

Industrial Production Methods

Industrial production of this compound involves the biotransformation of cholesterol using microbial or enzymatic systems. These systems are designed to mimic the natural metabolic pathways in humans, allowing for the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydroxy and keto derivatives of the original compound. These derivatives have distinct biological activities and are studied for their potential therapeutic applications .

Scientific Research Applications

Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholest-5-en-19-oic acid, 3-hydroxy-, (3beta)- (9CI) is unique due to its specific hydroxylation pattern and its ability to modulate γ-secretase activity. This makes it a valuable compound for studying cholesterol metabolism and its implications in neurodegenerative diseases .

Properties

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(3S,8S,9S,10S,13R,14S,17R)-3-hydroxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid

InChI

InChI=1S/C27H44O3/c1-17(2)6-5-7-18(3)22-10-11-23-21-9-8-19-16-20(28)12-15-27(19,25(29)30)24(21)13-14-26(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t18-,20+,21+,22-,23+,24+,26-,27-/m1/s1

InChI Key

ASHXGLQNAMXKCS-XZRIDVCPSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C(=O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C(=O)O)C

Origin of Product

United States

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